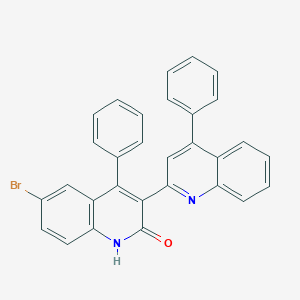
6-bromo-4-phenyl-3-(4-phenylquinolin-2-yl)-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-4-phenyl-3-(4-phenylquinolin-2-yl)-1H-quinolin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Applications De Recherche Scientifique
Antimicrobial and Antimalarial Applications
This compound, along with its derivatives, has been synthesized and evaluated for antimicrobial and antimalarial activities. For example, novel quinoline-based 1,2,3-triazoles were designed and synthesized, showcasing significant antimicrobial activity against various microorganisms and antimalarial activity towards Plasmodium falciparum (Parthasaradhi et al., 2015).
Anticancer Applications
A variety of quinoline derivatives have been investigated for their potential anticancer properties. Research shows that certain quinoline compounds, especially those with specific functional groups, exhibit promising antiproliferative activity against cancer cell lines. This includes the investigation of 3-phenylquinolinylchalcone derivatives against non-small cell lung cancers and breast cancers, with some compounds displaying significant antiproliferative effects and inducing cell cycle arrest followed by apoptosis (Tseng et al., 2013).
Material Science and Liquid Crystals
The quinoline structure is also of interest in the field of materials science, particularly in the development of fluorescent brightening agents and liquid crystals. For instance, the synthesis of 2-aryl-6-substituted quinolines has been explored for their potential use as fluorescent brightening agents, showcasing the diverse applicative potential of quinoline derivatives beyond biomedical research (Rangnekar & Shenoy, 1987).
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of quinoline derivatives remains a critical aspect of their scientific applications. Novel synthetic routes and methodologies have been developed to access various quinoline compounds, which are crucial for exploring their biological activities and material applications. These synthetic advancements contribute significantly to the field of organic chemistry and drug discovery (Wlodarczyk et al., 2011).
Propriétés
IUPAC Name |
6-bromo-4-phenyl-3-(4-phenylquinolin-2-yl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19BrN2O/c31-21-15-16-26-24(17-21)28(20-11-5-2-6-12-20)29(30(34)33-26)27-18-23(19-9-3-1-4-10-19)22-13-7-8-14-25(22)32-27/h1-18H,(H,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJWEBCBIIOVIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


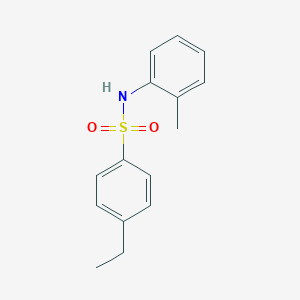


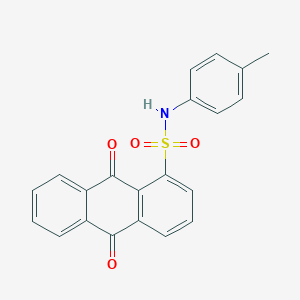
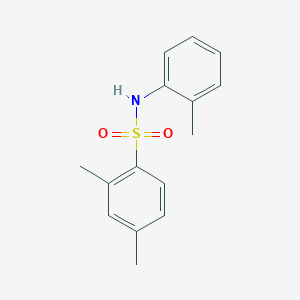
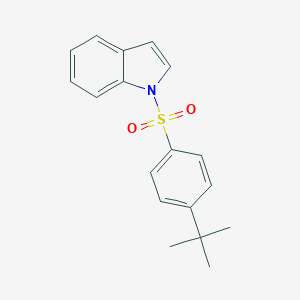
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B406564.png)
![Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B406567.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B406569.png)
![Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B406570.png)
![5-(2,4-Dimethyl-benzenesulfonylamino)-2-methyl-naphtho[1,2-b]furan-3-carboxylic](/img/structure/B406572.png)
![4-chloro-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B406574.png)
![Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B406575.png)